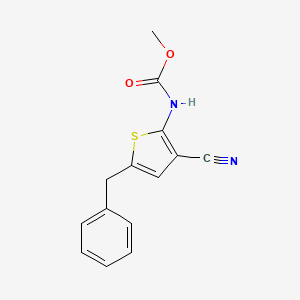
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making the compound a potential enzyme inhibitor.
Medicine
Drug Development: The compound’s structure is similar to that of certain pharmaceutical agents, making it a candidate for drug development.
Industry
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyloxycarbonyl group can undergo hydrolysis, releasing active amines that interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzyl Carbamate: Contains the benzyloxycarbonyl group but lacks the imidazole ring.
Tert-butyl Ester: Contains the tert-butyl ester group but lacks the other functional groups.
Uniqueness
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H31N3O4 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
tert-butyl (7S)-7-(1H-imidazol-2-yl)-7-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C22H31N3O4/c1-22(2,3)29-19(26)13-9-5-8-12-18(20-23-14-15-24-20)25-21(27)28-16-17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18H,5,8-9,12-13,16H2,1-3H3,(H,23,24)(H,25,27)/t18-/m0/s1 |
Clave InChI |
QLJCZVDPQQJJOH-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CCCCC[C@@H](C1=NC=CN1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCC(C1=NC=CN1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


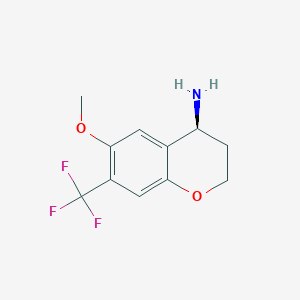
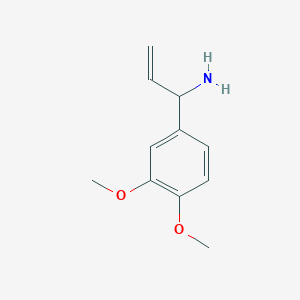
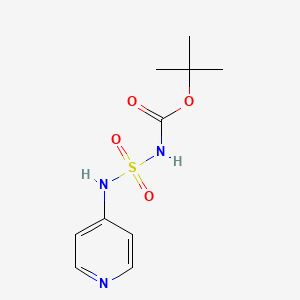

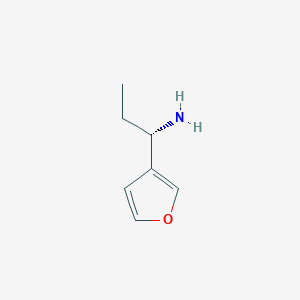
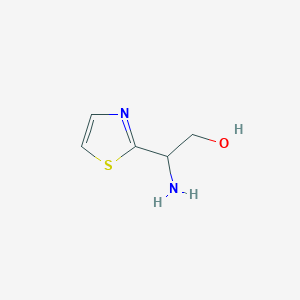
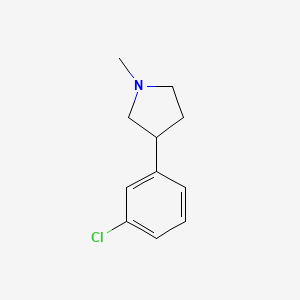
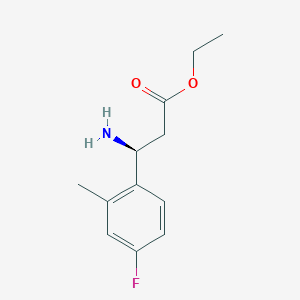
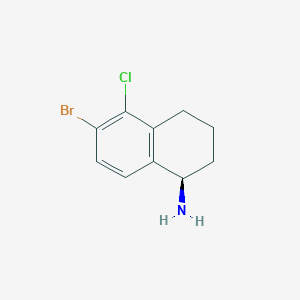
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)

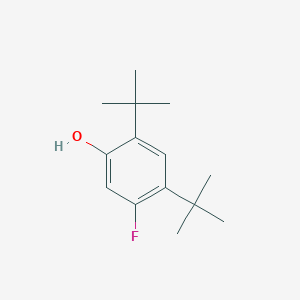
![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
